Heptadecanoyl chloride

Übersicht

Beschreibung

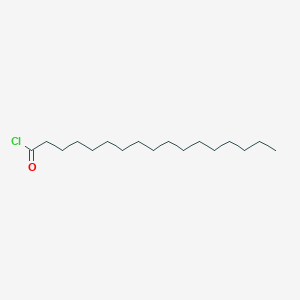

C17H33ClO . It is a colorless liquid with a pungent odor and is primarily used in organic synthesis. This compound is a member of the acid chlorides family and is known for its reactivity and versatility in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Heptadecanoyl chloride is typically synthesized through the reaction of heptadecanoic acid with thionyl chloride. The reaction proceeds as follows: [ \text{C17H35COOH} + \text{SOCl2} \rightarrow \text{C17H33COCl} + \text{SO2} + \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides .

Analyse Chemischer Reaktionen

Types of Reactions: Heptadecanoyl chloride undergoes several types of chemical reactions, including:

Acylation Reactions: It is commonly used in Friedel-Crafts acylation to introduce the heptadecanoyl group into aromatic compounds.

Hydrolysis: In the presence of water, this compound hydrolyzes to form heptadecanoic acid and hydrochloric acid.

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively

Common Reagents and Conditions:

Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride.

Hydrolysis: Occurs readily in the presence of water.

Nucleophilic Substitution: Typically conducted under anhydrous conditions to prevent hydrolysis

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Heptadecanoic Acid: Formed by hydrolysis

Wissenschaftliche Forschungsanwendungen

Synthesis of Phospholipids

One of the significant applications of heptadecanoyl chloride is in the synthesis of phospholipids. It reacts with various glycerophospholipid backbones to form N-acylated derivatives that are essential for cell membrane structure and function. For instance, it can be combined with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to produce 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine, a compound that may have implications in drug delivery systems and membrane biophysics .

Gene Transfer Applications

This compound has been investigated for its role in enhancing gene transfer efficiency. In studies involving lysophosphatidylcholine (LPC) variants, heptadecanoyl-C17:0 demonstrated significantly improved lentiviral gene expression compared to standard LPC mixtures. This suggests its potential as an adjuvant in gene therapy, particularly for airway gene transfer techniques . The enhanced expression linked to heptadecanoyl variants may provide new avenues for preclinical development in genetic medicine.

Biochemical Research

As a biochemical reagent, this compound serves as a versatile tool in life sciences research. It can be utilized to modify proteins and lipids through acylation, which can alter their biological activity and stability. This modification is crucial for studying protein interactions and membrane dynamics .

Development of Gelators

Recent research has explored the use of heptadecanoyl derivatives in developing novel low-molecular-mass gelators for oils. These gelators show promise in cosmetic formulations where stabilization and texture are essential. The ability to suppress coloration during oil gelling processes makes these compounds particularly valuable for applications requiring aesthetic considerations .

Material Science

In material science, this compound can be used to synthesize surfactants and emulsifiers that are important in various industrial applications, including cosmetics, food products, and pharmaceuticals. The long hydrophobic chain length of heptadecanoyl enhances the performance of these surfactants by improving their emulsifying properties.

Case Studies

Wirkmechanismus

The mechanism of action of heptadecanoyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives such as amides and esters. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Vergleich Mit ähnlichen Verbindungen

Heptadecanoyl chloride can be compared with other acid chlorides such as:

Palmitoyl Chloride (C16H31ClO): Similar in structure but with one less carbon atom.

Stearoyl Chloride (C18H35ClO): Similar in structure but with one more carbon atom.

Lauroyl Chloride (C12H23ClO): Shorter chain acid chloride with different reactivity and applications

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. It is particularly useful in applications requiring a specific hydrophobic character and reactivity .

Biologische Aktivität

Heptadecanoyl chloride, also known as margaroyl chloride, is an aliphatic acyl chloride with the molecular formula and a molecular weight of 288.9 g/mol. It is primarily used in organic synthesis, particularly in the preparation of thiazole-based amides and other derivatives. This article explores the biological activity of this compound, including its pharmacological properties, potential applications, and relevant research findings.

This compound is characterized by its long carbon chain, which contributes to its lipophilic properties. It is commonly used as a reagent in organic chemistry for synthesizing various compounds, including lipophilic derivatives that can enhance biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H33ClO |

| Molecular Weight | 288.9 g/mol |

| Purity | ≥ 99% (assay by titration) |

| CAS Number | 40480-10-2 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial strains. A study highlighted the effectiveness of various lipophilic derivatives, including those derived from heptadecanoic acid, against Mycobacterium tuberculosis. These derivatives demonstrated enhanced penetration through lipid membranes, thereby increasing their efficacy against resistant strains of bacteria .

Cytotoxicity and Antineoplastic Activity

This compound has been studied for its potential cytotoxic effects on cancer cells. As an alkylating agent, it may interfere with DNA replication and repair mechanisms in neoplastic cells. A comparative study on alkylating agents revealed that compounds with longer carbon chains, such as heptadecanoyl derivatives, showed significant cytotoxicity against various cancer cell lines . This suggests potential applications in cancer therapy.

Metabolic Studies

In metabolic studies, heptadecanoyl-L-carnitine (a derivative of this compound) has been observed to increase in neonates with certain metabolic disorders. This finding indicates a possible role in metabolic pathways associated with fatty acid oxidation and energy metabolism . The presence of heptadecanoyl compounds in biological fluids may serve as biomarkers for specific inborn errors of metabolism.

Case Studies

-

Antituberculosis Activity :

A study investigated the anti-tuberculosis activity of lipophilic isoniazid derivatives, including those modified with heptadecanoic acid. The results demonstrated that these derivatives had improved activity against M. tuberculosis H37Rv, suggesting that heptadecanoyl modifications could enhance the effectiveness of existing antitubercular drugs . -

Cytotoxic Effects :

In laboratory settings, this compound was tested on various cancer cell lines to assess its cytotoxic properties. The results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

heptadecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQUAGMQCUEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393225 | |

| Record name | Heptadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40480-10-2 | |

| Record name | Heptadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecanoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the role of heptadecanoyl chloride in the research on functionalized polymers?

A1: The research by Fleming [] investigated modifying the surface properties of polymers to enhance adhesion. One specific polymer studied was poly(chlorotrifluoroethylene) (PCTFE). The researchers modified the PCTFE surface with a series of steps:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.